molecular formula C15H19ClN2O2 B2581507 (1R,5S)-N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2320421-68-7

(1R,5S)-N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2581507
CAS RN: 2320421-68-7
M. Wt: 294.78
InChI Key: VDIAKNUECGWDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain an 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key structural feature of this compound . This structure is also found in the family of tropane alkaloids .


Chemical Reactions Analysis

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have been dedicated to the synthesis and structural characterization of compounds with similar bicyclic frameworks. For instance, the synthesis of related compounds involves complex chemical reactions that yield novel structures with potential applications in materials science and pharmacology. The crystal structure analysis, including X-ray diffraction, provides deep insights into the molecular configuration, which is crucial for understanding the interaction mechanisms of these compounds with biological targets (Guo et al., 2015).

Molecular Interactions and Receptor Affinity

Some studies focus on the interaction of azabicyclic compounds with specific receptors, revealing their potential as therapeutic agents. For example, research on derivatives of similar structures has shown significant binding affinity to serotonin-3 (5-HT3) receptors, indicating their potential application in treating conditions mediated by this receptor (Kuroita et al., 1996). This line of research is fundamental for the development of new drugs with improved efficacy and specificity.

Chiral Auxiliaries and Asymmetric Synthesis

Chiral auxiliaries derived from azabicyclic compounds are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure substances. This area of research is critical for pharmaceuticals, as the biological activity of drugs can significantly vary between different enantiomers. Studies in this domain explore efficient routes to synthesize enantiopure derivatives, which are valuable in the synthesis of complex molecules (Martens & Lübben, 1990).

Novel Drug Design and Synthesis

The design and synthesis of novel drugs leveraging the unique structural features of azabicyclic compounds are a significant area of exploration. These efforts aim to develop new therapeutic agents that target specific physiological pathways with high precision, minimizing side effects and improving treatment outcomes. Such research underscores the potential of azabicyclic compounds in contributing to the next generation of drugs (Snider et al., 1991).

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is a key structural feature of many biologically active compounds . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner is likely to continue to be an important area of study .

properties

IUPAC Name

N-(3-chlorophenyl)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-20-14-8-12-5-6-13(9-14)18(12)15(19)17-11-4-2-3-10(16)7-11/h2-4,7,12-14H,5-6,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIAKNUECGWDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.